4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide
Overview
Description
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.
Mechanism of Action
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide binds to the active site of BTK and inhibits its kinase activity. This leads to a downstream reduction in B-cell receptor signaling, ultimately resulting in apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against B-cell malignancies both in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. Additionally, this compound has been shown to have minimal off-target effects on other kinases.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
For 4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide research include the evaluation of its efficacy in clinical trials, particularly in combination with other therapies. Additionally, further studies are needed to evaluate the safety and tolerability of this compound in humans. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.
Scientific Research Applications
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-1,3-thiazol-2-ylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies.
properties
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN4OS/c1-8-11(13)9(2)17(16-8)6-3-4-10(18)15-12-14-5-7-19-12/h5,7H,3-4,6H2,1-2H3,(H,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJXQIMKSGDVFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=NC=CS2)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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